[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining an acetamide and an ester moiety. The molecule features:
- A 2-methoxyphenyl acetate group, contributing steric and electronic effects due to the ortho-methoxy substituent.
Its structural complexity suggests utility in drug design, particularly for targeting receptors sensitive to aromatic and amide functionalities.
Properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXLJBJKDXSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)aniline with an appropriate acylating agent to form the intermediate [4-(dimethylamino)anilino]-2-oxoethyl acetate. This intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Acylation: Reacting 4-(dimethylamino)aniline with an acylating agent.
Esterification: Combining the intermediate with 2-(2-methoxyphenyl)acetic acid.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It operates through multiple mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation and survival.
-
Mechanism of Action :
- The compound has been shown to inhibit the phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor angiogenesis and growth.
- It also activates PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor that regulates gene expression involved in cell differentiation and metabolism .
- Case Study :
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It has been evaluated for its ability to inhibit COX-II (Cyclooxygenase-2), an enzyme associated with inflammation and pain.
- Research Findings :
Mechanism of Action
The mechanism by which [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The ortho-methoxy group in the target compound (vs. The dimethylamino group (target compound) vs. methoxy (–6) introduces basicity, altering solubility and reactivity .
Molecular Weight and Complexity: The dibromide salt in (644.37 g/mol) demonstrates higher molecular weight due to ionic moieties, contrasting with the target compound’s neutral structure . Cyclohexanecarbonylamino groups () add hydrophobicity compared to the target’s aromatic systems .
Functional Group Impact
- Amide vs. Ester Linkages: Amide groups (e.g., cyclohexanecarbonylamino in ) resist hydrolysis compared to esters, influencing metabolic stability .
- Aromatic vs. Heteroaromatic Systems :
- Benzofuran-containing analogs () exhibit extended π-conjugation, which may enhance UV absorption properties compared to purely phenyl-based structures .
Biological Activity
The compound [2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specified in the provided sources.
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. For instance, related anilinoquinazoline derivatives have demonstrated significant apoptosis induction in various cancer cell lines, suggesting potential for this compound as an anticancer agent .
- Inhibition of Tumor Growth : Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with critical signaling pathways such as VEGFR and PPARγ, which are involved in cancer cell proliferation and survival .
- Antimicrobial Activity : There is evidence that related compounds exhibit antibacterial and antifungal properties, which may extend to this compound. The structure suggests potential interactions with microbial targets, although specific data on this compound is limited .
Anticancer Activity
A study focusing on structurally similar compounds found that they possess significant anticancer properties, with one derivative showing an EC50 of 2 nM in inducing apoptosis in breast cancer cells . This indicates a strong potential for this compound to be developed as a therapeutic agent against various cancers.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the aniline or methoxy groups can significantly enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties often lead to improved efficacy against cancer cell lines .
Table: Comparative Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
